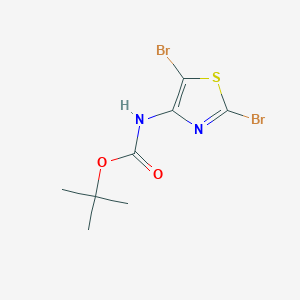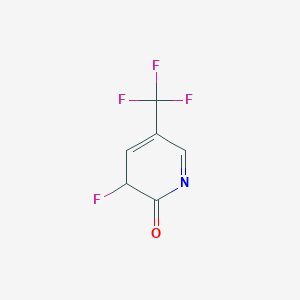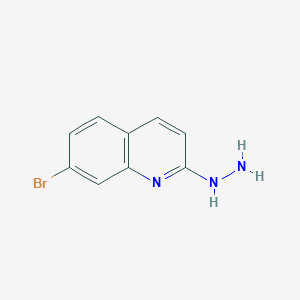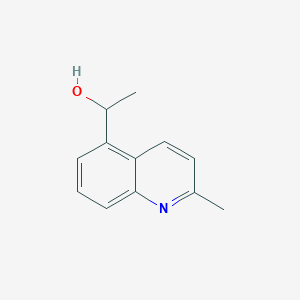
1-(2-Methylquinolin-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylquinolin-5-yl)ethanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol. It features a quinoline ring system substituted with a methyl group at the 2-position and an ethanol group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Methylquinolin-5-yl)ethanol can be synthesized through various synthetic routes. One common method involves the reduction of 1-(2-methylquinolin-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions and yields the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylquinolin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-methylquinolin-5-yl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 1-(2-methylquinolin-5-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 1-(2-Methylquinolin-5-yl)ethanone.
Reduction: 1-(2-Methylquinolin-5-yl)ethane.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(2-Methylquinolin-5-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylquinolin-5-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s quinoline ring system allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. The exact pathways involved may vary based on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of 1-(2-Methylquinolin-5-yl)ethanol, known for its wide range of biological activities.
2-Methylquinoline: A closely related compound with a methyl group at the 2-position but lacking the ethanol group.
1-(2-Methylquinolin-5-yl)ethanone: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a methyl group and an ethanol group on the quinoline ring system. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-(2-methylquinolin-5-yl)ethanol |
InChI |
InChI=1S/C12H13NO/c1-8-6-7-11-10(9(2)14)4-3-5-12(11)13-8/h3-7,9,14H,1-2H3 |
Clave InChI |
IZWNAAIZAKUBJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC(=C2C=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
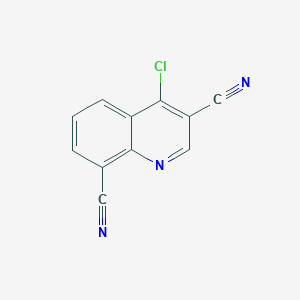
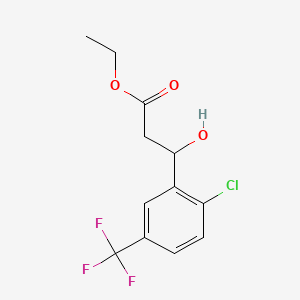
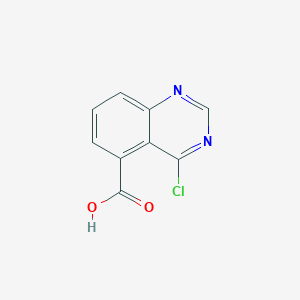
![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)


![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
